1-benzyl-2,3-dihydro-1H-indol-5-amine
Description
1-Benzyl-2,3-dihydro-1H-indol-5-amine is a heterocyclic compound featuring a partially saturated indole core (indoline) with a benzyl group at position 1 and an amine at position 4. Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry. This compound has been explored in drug discovery, particularly as a component of protein kinase inhibitors (e.g., PERK inhibitors) .
Properties
CAS No. |
21909-45-5 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C15H16N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,16H2 |
InChI Key |
RXWRAZGLVOCTDG-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Structure: Lacks the benzyl group at position 1; instead, it has an aminomethyl group at position 5.
- Synthesis : Prepared via deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. Structural confirmation by NMR, IR, and HRMS .
- Applications : Serves as a precursor for disubstituted 1-(indolin-5-yl)methanamines, which are studied for pharmacological properties.
- Key Difference : Absence of the benzyl group reduces steric bulk and lipophilicity compared to the target compound.
1-[(2-Fluorobenzene)sulfonyl]-2,3-dihydro-1H-indol-5-amine
- Structure : Features a sulfonyl group with a 2-fluorophenyl substituent at position 1.
- Properties: Molecular formula C₁₄H₁₃FN₂O₂S (molar mass 292.33).
- Applications: Not explicitly stated but likely explored for antiviral or enzyme inhibitory activity due to the sulfonyl moiety.
Substituent-Modified Analogues
(2,3-Dimethyl-1H-indol-5-yl)methylamine
- Structure : Methyl groups at positions 2 and 3 of the indole ring.
- Properties : Molecular formula C₁₁H₁₄N₂ (molar mass 174.25). Methyl groups enhance electron density and lipophilicity .
- Applications : May improve metabolic stability compared to unsubstituted indoles.
2-Methyl-2,3-dihydro-1H-isoindol-5-amine
- Structure : Isoindole core (structural isomer of indole) with a methyl group at position 2.
- Properties : Molecular formula C₉H₁₂N₂ (molar mass 148.21). The isoindole core alters planarity, affecting receptor interactions .
- Applications : Used in laboratory settings; structural differences highlight the importance of ring system choice in drug design.
Pharmacologically Active Derivatives
GSK2606414 (PERK Inhibitor)
- Structure : Incorporates 1-benzyl-2,3-dihydro-1H-indol-5-amine as part of a larger pyrrolopyrimidine scaffold.
- Properties : Demonstrates oral bioavailability and potent PERK inhibition (IC₅₀ < 2 nM). The benzyl group is critical for binding to the kinase active site .
- Applications : Investigated for cancer therapy due to PERK's role in tumorigenesis.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s precursor, (2,3-dihydro-1H-indol-5-ylmethyl)amine, is synthesized via deprotection reactions, suggesting benzylation can be achieved in subsequent steps .
- Biological Relevance : The benzyl group in 1-benzyl-2,3-dihydro-1H-indol-5-amine enhances receptor binding in kinase inhibitors, as demonstrated in GSK2606414 .
- Structural Insights : Substitutions at position 1 (e.g., sulfonyl, benzyl) significantly alter solubility and bioactivity, while methyl groups on the indole ring (e.g., 2,3-dimethyl) improve stability .
Preparation Methods
Palladium-Catalyzed Amination and Benzylation
A prominent method involves palladium-catalyzed cross-coupling reactions using tris(dibenzylideneacetone)dipalladium(0) as the catalyst and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as the ligand, conducted in toluene under reflux and inert atmosphere conditions. This approach efficiently couples 1-benzyl-1H-indol-5-amine with various substituted bromo- or iodo-benzoates to yield derivatives of 1-benzyl-1H-indol-5-amine, which can be further transformed into 1-benzyl-2,3-dihydro-1H-indol-5-amine analogs.
The palladium-catalyzed amination is typically followed by work-up involving filtration of insoluble materials, solvent removal under reduced pressure, and chromatographic purification using gradient elution with hexane and ethyl acetate mixtures. The reactions are sensitive to atmospheric oxygen and moisture, necessitating inert gas (nitrogen) atmospheres.
Functionalization via Protection and Substitution on Indole Nitrogen
Alternative synthetic strategies involve functionalization of the indole nitrogen to introduce benzyl groups. This may include:
- Protection of the indole nitrogen followed by selective benzylation using benzyl chloride or benzyl bromide under basic conditions.
- Subsequent deprotection and amination at the 5-position.
This approach allows better control over substitution patterns and avoids undesired side reactions on the indole core.
Purification and Characterization
Purification of the synthesized 1-benzyl-2,3-dihydro-1H-indol-5-amine or its precursors is commonly achieved by silica gel column chromatography using gradient elution with hexane and ethyl acetate. The purity and identity of the compounds are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR)
- Mass Spectrometry (MS), typically Electrospray Ionization (ESI)
- High-Performance Liquid Chromatography (HPLC)
- Infrared Spectroscopy (IR)
Typical NMR data show characteristic signals for the benzyl methylene protons (around 5.3 ppm), aromatic protons of the indole ring, and amino protons. Mass spectra confirm molecular ion peaks consistent with the expected molecular weight.
Summary Table of Preparation Methods
Q & A
Basic: What are the common synthetic routes for 1-benzyl-2,3-dihydro-1H-indol-5-amine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves deprotection strategies for indoline derivatives. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione via simultaneous removal of phthalimide and acetyl protecting groups using acidic or basic conditions . Catalytic methods, such as triphenylphosphine-mediated cyclization of enaminones with acetylenic esters, have also been reported for structurally related indole derivatives, achieving moderate yields (61–65%). Optimization may involve solvent selection (e.g., DMF or THF), temperature control, and catalyst screening .
Advanced: How do structural modifications at the benzyl position influence kinase inhibitory activity in derivatives of this compound?
Methodological Answer:
Substituents on the benzyl group significantly impact binding affinity and selectivity. In a study of RIPK1 inhibitors, derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) at the benzyl position showed enhanced enzymatic inhibition (IC₅₀ = 0.011 μM) and improved pharmacokinetic profiles. Structure-activity relationship (SAR) analysis revealed that bulkier substituents reduce off-target effects, while polar groups improve solubility without compromising affinity . Computational docking studies can guide rational modifications by predicting interactions with kinase ATP-binding pockets.
Basic: What spectroscopic techniques are most effective for characterizing 1-benzyl-2,3-dihydro-1H-indol-5-amine?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the indoline core and benzyl substitution pattern. Key signals include aromatic protons (δ 6.5–7.5 ppm) and dihydroindole CH₂ groups (δ 2.8–3.5 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of benzyl groups).
- IR Spectroscopy : Identifies NH stretches (∼3400 cm⁻¹) and absence of carbonyl peaks post-deprotection .
Advanced: What experimental models are suitable for evaluating antimetastatic potential in vivo?
Methodological Answer:
- In Vitro : Necroptosis assays using TNF-α-treated HT-29 cells to assess RIPK1 inhibition. Measure cell viability via MTT or ATP-based assays .
- In Vivo : B16 melanoma lung metastasis models in mice. Administer derivatives intravenously and quantify tumor nodules histologically. Pharmacokinetic parameters (e.g., half-life, bioavailability) should be determined using LC-MS/MS .
Basic: How can researchers address low solubility during biological testing?
Methodological Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., bisindolylmaleimide derivatives in ).
- Co-solvents : Use DMSO (≤0.1% final concentration) for in vitro assays to prevent cytotoxicity.
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily .
Advanced: How can computational methods aid in designing high-affinity inhibitors based on this scaffold?
Methodological Answer:
- Molecular Docking : Simulate binding to RIPK1 (PDB ID: 6OIM) to prioritize substituents with favorable hydrophobic/π-stacking interactions.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
- MD Simulations : Assess binding stability over 100 ns trajectories to filter compounds with transient interactions .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HT-29 vs. Jurkat) and necroptosis induction protocols (e.g., zVAD-fmk + TNF-α).
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to confirm selectivity and rule out off-target effects.
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in buffer conditions (e.g., ATP concentration) .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >98% purity, as validated in bisindolylmaleimide purification .
Advanced: What strategies enhance metabolic stability in preclinical studies?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation.
- Steric Shielding : Introduce methyl groups adjacent to metabolic hotspots (e.g., indole NH).
- PK/PD Modeling : Use rodent data to predict human clearance rates and adjust dosing regimens .
Basic: How can researchers validate the absence of toxic intermediates in synthetic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
